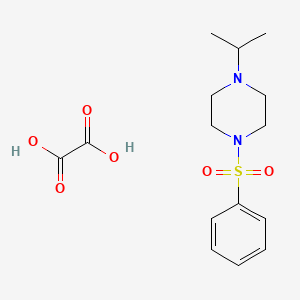

1-Benzenesulfonyl-4-isopropyl-piperazine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-propan-2-ylpiperazine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S.C2H2O4/c1-12(2)14-8-10-15(11-9-14)18(16,17)13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,12H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMFWRJSYRRPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzenesulfonyl-4-isopropyl-piperazine can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Benzenesulfonyl-4-isopropyl-piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a carbonic anhydrase inhibitor , which is significant in the treatment of conditions such as glaucoma. Recent studies have synthesized derivatives of sulfonylpiperazines, including 1-benzenesulfonyl-4-isopropyl-piperazine, showcasing their effectiveness in lowering intraocular pressure (IOP). For instance, a series of compounds derived from Lasamide demonstrated remarkable inhibition potency against the human carbonic anhydrase II isoform, which is crucial in managing IOP in glaucoma patients. In vivo studies indicated that certain derivatives could maintain their effect for extended periods, thus presenting a promising avenue for glaucoma therapy .

Neuropharmacology

The compound also shows potential as a modulator of the fatty acid amide hydrolase (FAAH) enzyme. Inhibitors of FAAH are being investigated for their therapeutic effects on anxiety and pain management. Research has highlighted that modifications to the piperazine structure can enhance the compound's efficacy at FAAH, suggesting that this compound could be further developed into a therapeutic agent for anxiety-related disorders .

Dual Orexin Receptor Agonism

Recent findings have identified arylsulfonamides similar to this compound as dual orexin receptor agonists. These compounds have shown promise in treating narcolepsy and other sleep disorders by enhancing wakefulness and regulating sleep cycles. The structural modifications involving piperazine rings have been critical in improving binding affinity and potency at orexin receptors, underscoring the versatility of this compound class .

Structure-Activity Relationship (SAR) Studies

Comprehensive SAR studies have been conducted to evaluate how different substitutions on the piperazine ring affect biological activity. For instance, variations in the sulfonyl group and piperazine substituents have led to significant differences in inhibitory potency against carbonic anhydrases and FAAH. These studies provide critical insights into optimizing the pharmacological profiles of these compounds for specific therapeutic targets .

Table 1: Summary of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | hCA II | 0.07 | Most potent among derivatives |

| Compound B | hCA IX | 35.8 | Moderate potency |

| Compound C | FAAH | 50 | Effective in anxiety models |

| Compound D | Orexin Receptors | 24 | Dual agonist activity |

Case Study: Glaucoma Treatment

In a controlled study involving rabbit models, two derivatives of sulfonylpiperazines were administered to assess their impact on IOP. The results indicated a significant reduction in IOP within 30 minutes post-administration, with sustained effects observed up to 240 minutes for certain compounds, outperforming established treatments like acetazolamide .

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-4-isopropyl-piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of anthelmintic activity.

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Their Substituents

*Estimated based on molecular formula (C₁₂H₁₈N₂O₂S).

Key Observations:

- Electronic Effects : The benzenesulfonyl group is electron-withdrawing, enhancing hydrogen-bonding capacity and metabolic stability compared to electron-donating groups like benzyl or methyl .

- Lipophilicity : Compounds with aromatic substituents (e.g., benzyl, benzhydryl) exhibit higher logP values, whereas sulfonamide groups improve aqueous solubility .

Key Observations:

- Sulfonylation reactions (e.g., using benzenesulfonyl chloride) are common for introducing sulfonamide groups, often requiring polar aprotic solvents (e.g., DCM, acetonitrile) and bases like DIPEA .

- Long reaction times (e.g., 280 hours for benzhydryl derivatives) suggest steric challenges in nucleophilic substitution .

Key Observations:

Q & A

Q. How can I optimize the synthesis of 1-Benzenesulfonyl-4-isopropyl-piperazine to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between isopropylpiperazine and benzenesulfonyl chloride derivatives. Key steps include:

- Reagent Selection : Use a base (e.g., triethylamine) to deprotonate the piperazine nitrogen, facilitating sulfonylation .

- Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and solubility properties .

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective sulfonylation and isopropyl group orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the sulfonyl group) .

- Melting Point Analysis : Consistency in melting range (e.g., 120–123°C) indicates purity .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-N stretching) confirm functional groups .

Q. How do structural features of this compound influence its reactivity?

- Methodological Answer :

- Sulfonyl Group : Enhances electrophilicity at the sulfur atom, making it reactive toward nucleophiles (e.g., amines in cross-coupling reactions) .

- Piperazine Ring : The basic nitrogen can participate in acid-base reactions or coordinate with metal catalysts .

- Isopropyl Substituent : Steric hindrance may reduce reactivity at the 4-position, directing modifications to the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with nitro, methoxy, or halogen groups on the benzene ring to assess electronic effects on biological activity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Computational Docking : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like serotonin transporters .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Orthogonal Validation : Confirm activity using multiple assays (e.g., radioligand binding and functional cAMP assays) .

- Batch Reproducibility : Compare results across independently synthesized batches to rule out impurities .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets .

Q. How can the stability of this compound under physiological conditions be assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free piperazine or benzenesulfonic acid) .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the sulfonyl group .

Q. What experimental designs are suitable for identifying off-target effects of this compound?

- Methodological Answer :

- Proteome Profiling : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins .

- Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data for dysregulated pathways .

- Safety Pharmacology Panels : Screen against hERG channels (patch-clamp) and cytochrome P450 isoforms to predict cardiotoxicity and drug-drug interactions .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Methodological Answer :

- Chiral Catalysts : Employ iridium-based catalysts for asymmetric amination (e.g., 90% ee reported for similar piperazines) .

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to known standards .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (~2.5–3.5), critical for blood-brain barrier penetration .

- pKa Prediction : Software like MarvinSuite identifies basic nitrogens (pKa ~8.5–9.5) for protonation studies .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. How can solubility challenges of this compound in aqueous buffers be addressed?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrins to enhance solubility without denaturing proteins in assays .

- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving water solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.